

# A Comparative Guide to Gravimetric Analysis: Diphenylglyoxime vs. Nioxime for Nickel Determination

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Compound of Interest		
Compound Name:	Diphenylglyoxime	
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For researchers, scientists, and drug development professionals engaged in the precise quantification of metal ions, the choice of a suitable precipitating agent in gravimetric analysis is paramount. This guide provides a comprehensive comparison of two oxime-based reagents, **Diphenylglyoxime** and Nioxime (1,2-Cyclohexanedione dioxime), for the gravimetric determination of nickel. While both reagents form insoluble complexes with nickel(II) ions, their performance characteristics, advantages, and limitations differ significantly.

#### **Executive Summary**

**Diphenylglyoxime**, an aromatic derivative of glyoxime, offers a distinct advantage in the gravimetric analysis of nickel due to the higher molecular weight of its nickel complex. This results in a more favorable gravimetric factor, meaning a larger mass of precipitate is obtained for a given amount of nickel, which can lead to improved accuracy and precision in weighing. The phenyl groups also increase the hydrophobicity of the nickel complex, likely leading to lower solubility in aqueous solutions compared to the nickel-nioxime complex.

Nioxime, on the other hand, is more soluble in water than many other glyoximes, which can be an advantage in reagent preparation. However, its nickel complex has a known tendency to coprecipitate the excess reagent, potentially leading to erroneously high results. This issue can be mitigated by employing the technique of precipitation from a homogeneous solution.

### **Performance Comparison**







The selection of a precipitating agent is guided by several key performance indicators. The following table summarizes the available quantitative and qualitative data for **Diphenylglyoxime** and Nioxime in the context of nickel gravimetric analysis.



Performance Metric	Diphenylglyoxime	Nioxime
Formula of Ni(II) Complex	Ni(C14H11N2O2)2	Ni(C6H9N2O2)2
Molar Mass of Ni(II) Complex (g/mol)	539.22	342.98
Gravimetric Factor for Ni	0.1088	0.1711
Solubility of Ni(II) Complex	Expected to be very low in water due to the hydrophobic nature of the phenyl groups.  Specific Ksp data is not readily available in the reviewed literature.	The nickel complex is insoluble in water.
Thermal Stability of Ni(II) Complex	The thermal decomposition of a related anilino-p-chlorophenylglyoxime nickel(II) complex begins at approximately 455 K (182 °C).	Data on the specific thermal decomposition temperature of the nickel-nioxime complex is not readily available in the reviewed literature.
Potential Interferences	lons that form insoluble complexes with glyoximes, such as palladium, can interfere. Iron(III) can be masked using tartaric or citric acid.[2]	Similar to other glyoximes, palladium can interfere. Coprecipitation of the reagent itself is a significant issue.[3]
Key Advantages	Higher molecular weight of the precipitate leads to a more favorable gravimetric factor, potentially increasing accuracy. The precipitate is likely less soluble than the nickel-nioxime complex.	Higher water solubility of the reagent simplifies solution preparation.
Key Disadvantages	The reagent is less soluble in water, requiring an alcoholic solution for precipitation.	The nickel complex is prone to co-precipitation with the



excess reagent, which can lead to inaccurate results.

#### **Experimental Protocols**

Detailed methodologies are crucial for reproducible and accurate results. Below are the generalized experimental protocols for the gravimetric determination of nickel using **Diphenylglyoxime** and Nioxime.

# **Gravimetric Determination of Nickel using Diphenylglyoxime**

This protocol is based on the established procedure for the closely related dimethylglyoxime, adapted for **diphenylglyoxime**.

- 1. Sample Preparation:
- Accurately weigh a sample containing a known amount of nickel and dissolve it in a suitable acid (e.g., dilute nitric acid).
- Dilute the solution with distilled water to approximately 200 mL in a beaker.
- If iron is present, add a sufficient amount of tartaric or citric acid to mask it.[2]
- 2. Precipitation:
- Heat the solution to about 70-80 °C.
- Add a 1% alcoholic solution of diphenylglyoxime slowly and with constant stirring. An
  excess of the reagent is required to ensure complete precipitation.
- Make the solution slightly alkaline by the dropwise addition of dilute ammonia solution until a
  permanent precipitate forms and the solution has a faint odor of ammonia.[4][5]
- 3. Digestion of the Precipitate:



- Digest the precipitate by keeping the beaker on a steam bath for at least one hour to promote the formation of larger, more easily filterable crystals.[6]
- 4. Filtration and Washing:
- Filter the hot solution through a pre-weighed sintered glass crucible of medium porosity.
- Wash the precipitate several times with hot distilled water until the washings are free of chloride ions (test with silver nitrate solution).
- 5. Drying and Weighing:
- Dry the crucible containing the precipitate in an oven at 110-120 °C to a constant weight.[6]
- Cool the crucible in a desiccator before each weighing.
- Calculate the mass of nickel from the mass of the precipitate using the gravimetric factor (0.1088).

# Gravimetric Determination of Nickel using Nioxime (Precipitation from Homogeneous Solution)

To circumvent the issue of reagent co-precipitation, the following protocol utilizing precipitation from a homogeneous solution is recommended.

- 1. Sample Preparation:
- Prepare the nickel sample solution as described for the diphenylglyoxime method.
- 2. Precipitation:
- To the acidic nickel solution, add a sufficient amount of a water-soluble organic compound that slowly hydrolyzes to generate a base, such as urea.
- Add the aqueous solution of nioxime.
- Heat the solution gently (below boiling) on a hot plate. The slow hydrolysis of urea will
  gradually increase the pH of the solution, leading to the slow and uniform precipitation of the



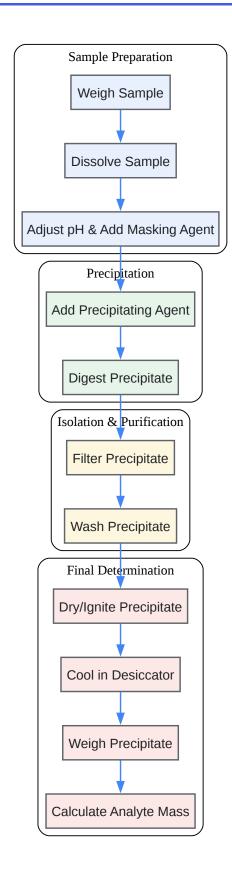
nickel-nioxime complex. This process results in the formation of a dense and easily filterable precipitate with minimal co-precipitation of the reagent.

- 3. Digestion, Filtration, Washing, Drying, and Weighing:
- Follow the same procedures for digestion, filtration, washing, drying, and weighing as outlined in the **diphenylglyoxime** protocol.
- Calculate the mass of nickel from the mass of the precipitate using the gravimetric factor (0.1711).

## **Logical Workflow for Gravimetric Analysis**

The following diagram illustrates the general logical workflow for a typical gravimetric analysis experiment.





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Figure 1: Generalized workflow for gravimetric analysis.



#### Conclusion

In conclusion, for the gravimetric determination of nickel, **diphenylglyoxime** presents a compelling alternative to more commonly used glyoximes, primarily due to its higher molecular weight, which translates to a more favorable gravimetric factor. This characteristic can enhance the accuracy of the analysis, particularly when dealing with smaller quantities of nickel. While nioxime offers the convenience of higher water solubility, the significant potential for coprecipitation of the reagent with the nickel complex is a major drawback that necessitates the use of more controlled precipitation techniques, such as precipitation from a homogeneous solution, to ensure accurate results.

For researchers prioritizing the highest accuracy and willing to work with an alcohol-based reagent solution, **diphenylglyoxime** is the recommended choice. For applications where ease of reagent preparation is a primary concern and appropriate measures can be taken to control the precipitation process, nioxime remains a viable option. The selection between these two reagents should be guided by the specific requirements of the analysis, including the expected concentration of nickel, the presence of interfering ions, and the desired level of accuracy.

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